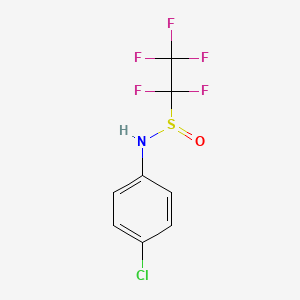![molecular formula C8H8ClN3OS B14591842 1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 61336-93-4](/img/structure/B14591842.png)
1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that features a unique structure combining a chlorinated thiophene ring with an imidazolidinone moiety
Preparation Methods
The synthesis of 1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with imidazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the chlorinated thiophene ring, where nucleophiles can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:
1-(5-Chlorothiophen-2-yl)ethan-1-one: This compound features a similar chlorinated thiophene ring but lacks the imidazolidinone moiety.
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: This compound includes a dimethylamino group and a butenone structure, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the chlorinated thiophene ring with the imidazolidinone moiety, providing distinct chemical and biological properties.
Properties
CAS No. |
61336-93-4 |
|---|---|
Molecular Formula |
C8H8ClN3OS |
Molecular Weight |
229.69 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C8H8ClN3OS/c9-7-2-1-6(14-7)5-11-12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13) |
InChI Key |
QKUCJWGDHDGYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


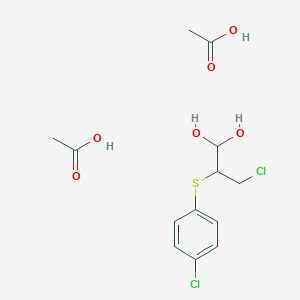

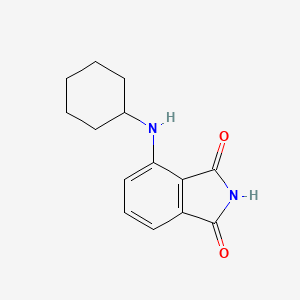
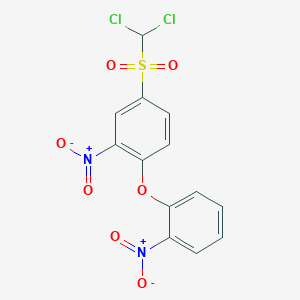
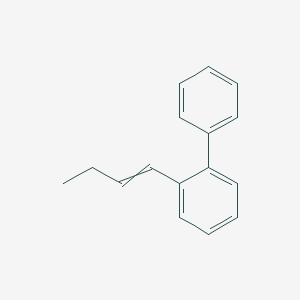
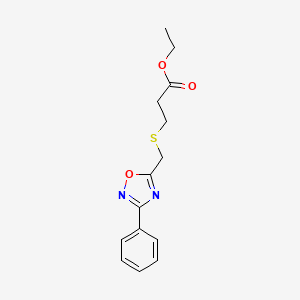
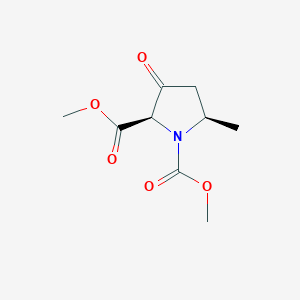
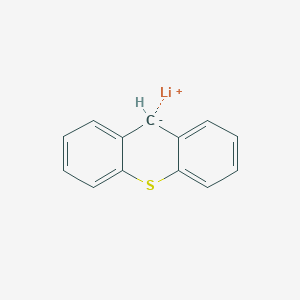
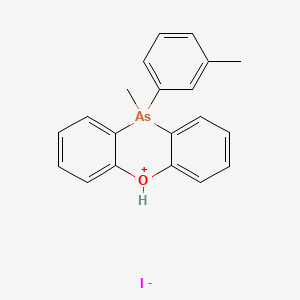
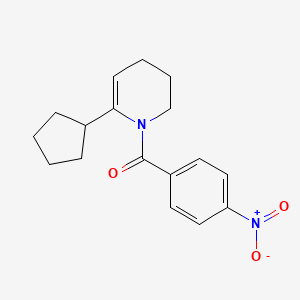

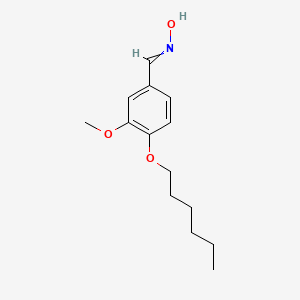
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
